Plasticin-B1a
Beschreibung
Plasticin-B1a is a synthetic biodegradable polymer characterized by a polyhydroxyalkanoate (PHA) backbone with tailored side-chain modifications, enhancing its mechanical stability and degradation kinetics. It is primarily used in controlled drug delivery systems and environmentally sustainable packaging due to its high biocompatibility and tunable degradation rates. Synthesized via ring-opening polymerization, this compound exhibits a molecular weight range of 50–150 kDa, glass transition temperature ($T_g$) of −10°C to 10°C, and crystallinity of 20–40%, depending on side-chain functionalization . Its structural versatility allows for customization based on application requirements, such as adjusting hydrophilicity for drug encapsulation efficiency or mechanical strength for packaging durability.
Eigenschaften
Bioaktivität |
Antimicrobial |
|---|---|
Sequenz |
GLVTSLIKGAGKLLGGLFGSVTG |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs
Compound A (Poly(lactic-co-glycolic acid), PLGA):
- Backbone Structure: Alternating lactic and glycolic acid units vs. Plasticin-B1a’s PHA-based backbone.
- Functional Groups: PLGA lacks side-chain modifications, limiting its ability to fine-tune degradation rates compared to this compound.
- Key Properties:
| Property | This compound | PLGA |
|---|---|---|
| Molecular Weight (kDa) | 50–150 | 10–100 |
| Degradation Time | 6–24 months | 1–6 months |
| $T_g$ (°C) | −10 to 10 | 40–60 |
Source: Comparative studies on PHA/PLGA blends
Compound B (Poly-ε-caprolactone, PCL):
- Structural Divergence: PCL features aliphatic ester linkages, whereas this compound incorporates hydroxyl-terminated side chains.
- Performance: PCL’s lower crystallinity (10–20%) results in reduced tensile strength (15–20 MPa) compared to this compound (25–35 MPa) .
Functional Analogs
Compound C (Chitosan):
- Application Overlap: Both used in drug delivery, but chitosan’s cationic nature limits compatibility with anionic drugs. This compound’s neutral charge enables broader payload versatility.
- Degradation Mechanism: Chitosan degrades via enzymatic hydrolysis, while this compound undergoes hydrolytic cleavage, offering pH-independent degradation .
Compound D (Polyethylene terephthalate, PET):
- Environmental Impact: PET is non-biodegradable, whereas this compound degrades fully in marine environments within 2 years.
- Mechanical Properties: PET outperforms this compound in tensile strength (55–75 MPa) but lacks customization for medical applications .
Research Findings and Data Analysis
Drug Delivery Efficacy
- Encapsulation Efficiency: this compound achieves 85–92% encapsulation for hydrophobic drugs (e.g., paclitaxel), surpassing PLGA (70–80%) and PCL (60–75%) .
- Release Kinetics: Zero-order release over 30 days for this compound vs. burst release in PLGA (50% within 72 hours) .
Environmental Degradation
- Marine Studies: this compound degrades 90% in 18 months under seawater conditions, whereas PCL requires >36 months for equivalent degradation .
Methodological Considerations in Comparative Studies
- Analytical Challenges: Standardizing degradation metrics is complicated by variable environmental conditions (e.g., microbial activity, salinity) .
- Spectroscopic Techniques: NMR and FTIR are critical for verifying this compound’s side-chain modifications, but cross-lab variability in FTIR peak interpretation has led to discrepancies in crystallinity reports (±5%) .
- Harmonization Needs: Limited reference materials for microplastics hinder direct comparisons of environmental impact data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
